2,6-Anthracenedimethanol
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Overview
Description
2,6-Anthracenedimethanol is an organic compound with the molecular formula C16H14O2 It is a derivative of anthracene, featuring two hydroxymethyl groups attached to the 2 and 6 positions of the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Anthracenedimethanol typically involves the reduction of 2,6-anthracenedicarboxylic acid or its derivatives. One common method is the reduction of 2,6-anthracenedicarboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction processes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Anthracenedimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form 2,6-anthracenedicarboxylic acid.
Reduction: As mentioned earlier, reduction of 2,6-anthracenedicarboxylic acid using lithium aluminum hydride (LiAlH4) yields this compound.
Substitution: The hydroxymethyl groups can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Major Products Formed:
- Oxidation of this compound typically yields 2,6-anthracenedicarboxylic acid.
- Substitution reactions can produce a variety of derivatives depending on the electrophile used.
Scientific Research Applications
2,6-Anthracenedimethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Anthracenedimethanol and its derivatives involves interactions with various molecular targets and pathways. For instance, its potential antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. In cancer research, its derivatives may interfere with cell proliferation pathways, leading to apoptosis (programmed cell death).
Comparison with Similar Compounds
9,10-Anthracenedimethanol: Another derivative of anthracene with hydroxymethyl groups at the 9 and 10 positions.
2,6-Anthracenedicarboxylic Acid: The precursor for the synthesis of 2,6-Anthracenedimethanol.
Anthracene: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to the specific positioning of its hydroxymethyl groups, which imparts distinct chemical properties and reactivity compared to other anthracene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[6-(hydroxymethyl)anthracen-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-9-11-1-3-13-7-16-6-12(10-18)2-4-14(16)8-15(13)5-11/h1-8,17-18H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEFUJJXSBJMDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=CC(=C3)CO)C=C2C=C1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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